1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)-
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Overview
Description
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.19900 . This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, phenyl, and trifluoromethyl groups. The stereochemistry of the compound is specified by the (2S,4S,5S) configuration.
Preparation Methods
The synthesis of 1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- can be achieved through various synthetic routes One common method involves the reaction of appropriate aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The dioxolane ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity. The phenyl group contributes to the compound’s aromaticity and potential π-π interactions with target molecules .
Comparison with Similar Compounds
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- can be compared with other similar compounds, such as:
1,3-Dioxolane, 4-methyl-2-phenyl-5-(methyl)-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,3-Dioxolane, 4-methyl-2-phenyl-5-(chloromethyl)-:
1,3-Dioxolane, 4-methyl-2-phenyl-5-(bromomethyl)-: Similar to the chloromethyl derivative, this compound exhibits distinct chemical behavior due to the bromomethyl group.
Properties
CAS No. |
507476-10-0 |
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Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
(2S,4S,5S)-4-methyl-2-phenyl-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H11F3O2/c1-7-9(11(12,13)14)16-10(15-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9-,10-/m0/s1 |
InChI Key |
KAQGBFRZHRUZCC-HGNGGELXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@H](O1)C2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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